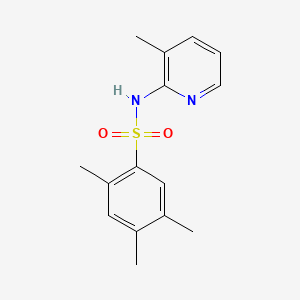![molecular formula C21H23N3O7S B2738799 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide CAS No. 874805-99-9](/img/structure/B2738799.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide” is a compound that incorporates the benzo[d][1,3]dioxol-5-ylmethyl moiety . This moiety is found in a variety of compounds that possess important pharmaceutical and biological applications . For instance, it is present in a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties, which have been evaluated for their anticancer activity against various cancer cell lines .
Synthesis Analysis
The synthesis of compounds incorporating the benzo[d][1,3]dioxol-5-ylmethyl moiety has been reported in the literature . For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized via a Pd-catalyzed C-N cross-coupling .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
The compound’s unique structure, combining a benzodioxole ring with an oxalamide moiety, makes it an interesting candidate for drug design. Researchers investigate its potential as a scaffold for developing novel pharmaceutical agents. By modifying specific functional groups, scientists aim to create derivatives with enhanced bioactivity, improved pharmacokinetics, and reduced side effects. Preliminary studies suggest that this compound could serve as a starting point for designing antitumor, anti-inflammatory, or antimicrobial agents .
Anticancer Properties
Several studies have explored the anticancer potential of compounds containing the benzodioxole motif. Researchers have synthesized analogs of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide and evaluated their effects on cancer cell lines. These investigations focus on prostate cancer (LNCaP), pancreatic cancer (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells. The goal is to identify compounds with potent growth inhibition properties and low IC50 values .
Crystallography and Structural Studies
The crystal structure of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide provides valuable insights into its three-dimensional arrangement. Researchers have determined its orthorhombic crystal lattice parameters, unit cell dimensions, and atomic coordinates. Such structural information aids in understanding the compound’s interactions with biological targets and guides further optimization for specific applications .
Material Science and Supramolecular Chemistry
The benzodioxole-based compound’s ability to form stable crystalline structures makes it relevant in material science. Researchers explore its self-assembly behavior, solvate formation, and inclusion complex formation. By studying its interactions with other molecules, they aim to develop functional materials, such as sensors, catalysts, or molecular switches .
Computational Chemistry and Molecular Modeling
Computational simulations play a crucial role in predicting the compound’s behavior, binding affinity, and electronic properties. Researchers employ quantum mechanical calculations and molecular dynamics simulations to explore its conformational flexibility, energetics, and reactivity. These insights guide experimental design and aid in rational drug discovery .
Chemical Education and Outreach
The compound’s complex structure serves as an excellent teaching tool for chemistry education. Educators use it to illustrate concepts related to organic synthesis, stereochemistry, and functional group transformations. Outreach programs can showcase its relevance in drug development and inspire future scientists to explore similar hybrid molecules .
Propriétés
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O7S/c1-14-2-5-16(6-3-14)32(27,28)24-8-9-29-19(24)12-23-21(26)20(25)22-11-15-4-7-17-18(10-15)31-13-30-17/h2-7,10,19H,8-9,11-13H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPIJEMZZLEKAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2738716.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2738717.png)
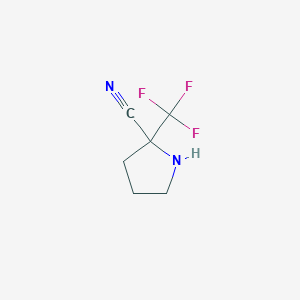
![N-(3-chlorophenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2738720.png)

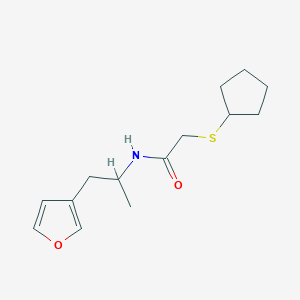
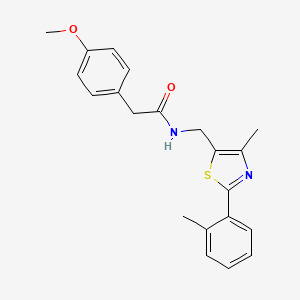
![1-(2-Methoxyphenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2738726.png)
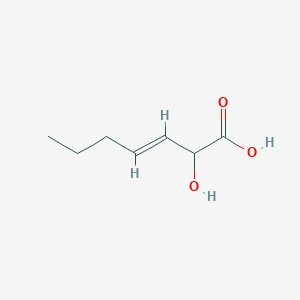
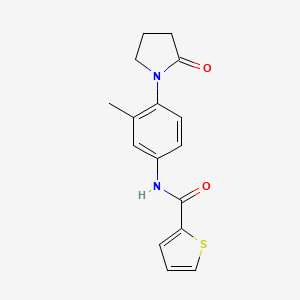

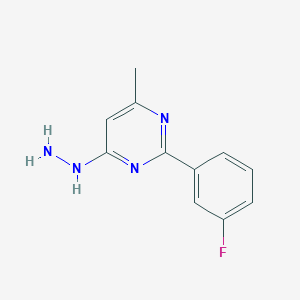
![N,N-diethyl-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2738734.png)
